

# Spectroscopic Profile of Ingol 7,8,12-triacetate 3-phenylacetate: A Technical Guide

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## Compound of Interest

**Compound Name:** *Ingol 7,8,12-triacetate 3-phenylacetate*

**Cat. No.:** B15592119

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## Introduction

**Ingol 7,8,12-triacetate 3-phenylacetate** is a complex diterpenoid belonging to the ingol class of natural products. Isolated from the latex of *Euphorbia officinarum*, this highly functionalized molecule presents a unique structural framework that has garnered interest in the scientific community.<sup>[1]</sup> This technical guide provides a summary of the available spectroscopic data and outlines the general experimental protocols relevant to the characterization of this compound.

## Chemical Structure and Properties

**Ingol 7,8,12-triacetate 3-phenylacetate** is characterized by a core ingol diterpene skeleton, which is substituted with three acetate groups at positions 7, 8, and 12, and a phenylacetate group at position 3.<sup>[1][2]</sup>

Molecular Formula: C<sub>34</sub>H<sub>42</sub>O<sub>10</sub>

## Spectroscopic Data

Detailed experimental spectroscopic data for **Ingol 7,8,12-triacetate 3-phenylacetate** is primarily documented in specialized scientific literature. While the primary research article by Daoubi et al. (2007) in *Bioorganic & Medicinal Chemistry* describes the structural elucidation

using NMR and MS, the specific, detailed peak lists are not readily available in publicly accessible domains. This guide presents the expected spectroscopic features based on the known structure and data from similar compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of complex natural products like **Ingol 7,8,12-triacetate 3-phenylacetate**. Both  $^1\text{H}$  and  $^{13}\text{C}$  NMR are critical for determining the carbon-hydrogen framework and the placement of functional groups.

**Expected  $^1\text{H}$  NMR Spectral Features:** The proton NMR spectrum is anticipated to be complex, with distinct regions corresponding to the ingol skeleton, the acetate groups, and the phenylacetate moiety.

- **Ingol Skeleton:** A series of multiplets in the aliphatic region ( $\delta$  1.0-3.0 ppm) corresponding to the methine and methylene protons of the fused ring system.
- **Acetate Groups:** Sharp singlet signals around  $\delta$  2.0-2.2 ppm, each integrating to 3 protons, corresponding to the methyl groups of the three acetate esters.
- **Phenylacetate Group:** A singlet for the methylene protons ( $\text{CH}_2$ ) adjacent to the phenyl ring and the carbonyl group, typically around  $\delta$  3.5-3.7 ppm. The aromatic protons of the phenyl ring would appear as multiplets in the aromatic region ( $\delta$  7.2-7.4 ppm).
- **Esterified Protons:** Protons on the carbons bearing the acetate and phenylacetate groups (H-3, H-7, H-8, and H-12) would appear as downfield-shifted multiplets.

**Expected  $^{13}\text{C}$  NMR Spectral Features:** The carbon NMR spectrum would provide a count of all unique carbon atoms in the molecule and indicate their chemical environment.

- **Carbonyl Carbons:** Resonances in the  $\delta$  170-175 ppm region corresponding to the ester carbonyls of the acetate and phenylacetate groups.
- **Aromatic Carbons:** Signals in the  $\delta$  125-140 ppm range for the carbons of the phenyl ring.
- **Oxygenated Carbons:** Carbons attached to the ester groups (C-3, C-7, C-8, C-12) would resonate in the  $\delta$  70-85 ppm region.

- Ingol Skeleton Carbons: A series of signals in the aliphatic region ( $\delta$  15-60 ppm) for the remaining carbons of the diterpene core.
- Acetate Methyl Carbons: Resonances around  $\delta$  20-22 ppm.

## Mass Spectrometry (MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a key technique for determining the elemental composition and exact mass of the molecule.

Expected HRESIMS Data: The HRESIMS spectrum would be expected to show a prominent pseudomolecular ion, likely as a sodium adduct  $[M+Na]^+$  or a protonated molecule  $[M+H]^+$ . The measured mass would be used to confirm the molecular formula  $C_{34}H_{42}O_{10}$ .

## Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for ingol diterpenes, based on standard laboratory practices.

## NMR Spectroscopy

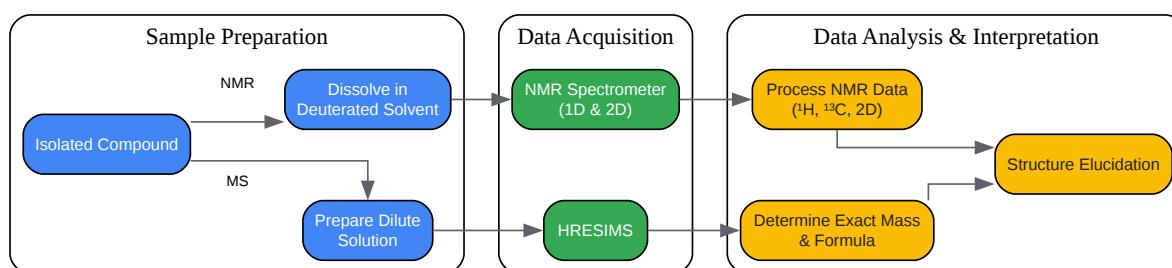
- Sample Preparation: A sample of **Ingol 7,8,12-triacetate 3-phenylacetate** (typically 1-5 mg) is dissolved in a deuterated solvent (e.g.,  $CDCl_3$ , ~0.5 mL) in a 5 mm NMR tube.
- Instrumentation: NMR spectra are typically acquired on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).
- $^1H$  NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-2 seconds.
- $^{13}C$  NMR Acquisition: A proton-decoupled pulse sequence is used to obtain the carbon spectrum. A larger number of scans is typically required due to the lower natural abundance of  $^{13}C$ .
- 2D NMR Experiments: To fully elucidate the structure, a suite of 2D NMR experiments is essential, including:

- COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks.
- HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different parts of the molecule.
- NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in the assignment of stereochemistry.

## Mass Spectrometry

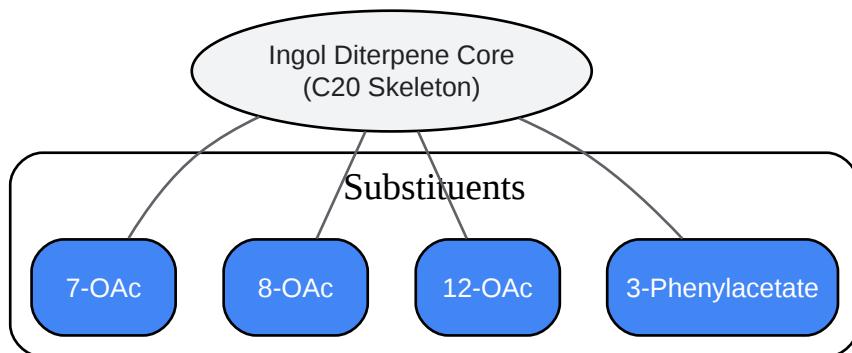
- Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).
- Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.
- Data Acquisition: The sample solution is introduced into the ESI source via direct infusion or through an HPLC system. The mass spectrometer is operated in positive ion mode to detect  $[M+H]^+$  or  $[M+Na]^+$  ions. The data is acquired over a mass range that includes the expected molecular weight of the compound.

## Mandatory Visualizations



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Caption: General workflow for spectroscopic analysis.

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Caption: Simplified structure of **Ingol 7,8,12-triacetate 3-phenylacetate**.

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## References

- 1. Ingol 7,8,12-triacetate 3-phenylacetate | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
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